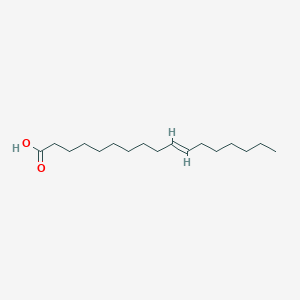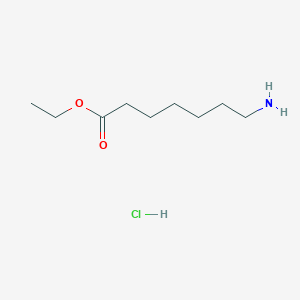
trans-10-Heptadecenoic acid
Overview
Description
trans-10-Heptadecenoic Acid: is a monounsaturated fatty acid with the chemical formula C17H32O2. It is characterized by a trans double bond located at the 10th carbon of the heptadecenoic acid chain. This compound is a minor constituent of ruminant fats and can also be found in the monounsaturated fatty acid pool of certain animals, such as rattlesnakes .
Scientific Research Applications
Chemistry: trans-10-Heptadecenoic Acid is used in the synthesis of polyhydroxyalkanoates, which are biodegradable polymers with applications in bioplastics .
Biology: It serves as a model compound for studying fatty acid metabolism and the β-oxidation pathway in various organisms, including plants and microorganisms .
Medicine: Research has shown that this compound can modulate inflammatory responses by scavenging free radicals and reducing the production of pro-inflammatory cytokines .
Industry: The compound is utilized in the production of specialty chemicals and as a reference standard in analytical chemistry .
Mechanism of Action
Target of Action
Trans-10-Heptadecenoic acid, a trans-fatty acid, primarily targets the enzymes 2,4-dienoyl-coenzyme A (CoA) reductase and Delta3, Delta2-enyl-CoA isomerase . These enzymes play a crucial role in the β-oxidation of unsaturated fatty acids .
Mode of Action
This compound interacts with its targets to synthesize polyhydroxy-chain alkanoates . In the absence of 2,4-dienyl-CoA reductase, this compound is degraded by enyl-CoA hydratase II of the multifunctional enzyme (MFE) .
Biochemical Pathways
The compound is involved in the β-oxidation of unsaturated fatty acids. Two alternative pathways have been described for the degradation of these fatty acids. One pathway involves the participation of the enzymes 2,4-dienoyl-coenzyme A (CoA) reductase and Δ3-Δ2-enoyl-CoA isomerase, whereas the second involves the epimerization of R-3-hydroxyacyl-CoA via a 3-hydroxyacyl-CoA epimerase or the action of two stereo-specific enoyl-CoA hydratases .
Pharmacokinetics
It is known that the compound leads to a massive intracellular carbon outflow through reductase-dependent and direct mfe-dependent pathways .
Result of Action
The interaction of this compound with its targets results in the synthesis of polyhydroxy-chain alkanoates . In the absence of 2,4-dienyl-CoA reductase, the compound is degraded, leading to a significant intracellular carbon outflow .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Trans-10-Heptadecenoic acid interacts with several enzymes and proteins. It synthesizes polyhydroxy-chain alkanoates under the action of 2,4-dienyl-CoA reductase and Delta3,Delta2-enyl-CoA isomerase . In the absence of 2,4-dienyl-CoA reductase, this compound is degraded by enyl-CoA hydratase II of the multifunctional enzyme (MFE) .
Cellular Effects
This compound influences cell function by leading to a massive intracellular carbon outflow through reductase dependent and direct MFE dependent pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways of fatty acid degradation . It interacts with enzymes such as 2,4-dienyl-CoA reductase and Delta3,Delta2-enyl-CoA isomerase .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-10-Heptadecenoic Acid can be synthesized through chemical synthesis or extracted from natural sources. The chemical synthesis typically involves the esterification of heptadecanoic acid followed by selective hydrogenation to introduce the trans double bond at the 10th carbon position . The reaction conditions often include the use of catalysts and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as ruminant fats, followed by purification processes. Alternatively, chemical synthesis methods can be scaled up to produce the compound in significant quantities for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: trans-10-Heptadecenoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reduction of the double bond can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine under controlled conditions
Major Products:
Oxidation: Produces heptadecanoic acid or other oxidized derivatives.
Reduction: Yields heptadecanoic acid.
Substitution: Forms halogenated derivatives of heptadecenoic acid
Comparison with Similar Compounds
cis-10-Heptadecenoic Acid: The cis isomer of heptadecenoic acid with a double bond at the same position.
10-Pentadecenoic Acid: A similar fatty acid with a shorter carbon chain.
10-Tetradecenoic Acid: Another related compound with an even shorter carbon chain.
Uniqueness: trans-10-Heptadecenoic Acid is unique due to its trans configuration, which affects its physical and chemical properties, such as melting point and reactivity. This configuration also influences its biological activity, making it distinct from its cis counterpart and other similar fatty acids .
Properties
IUPAC Name |
(E)-heptadec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTXICBNEOEPAZ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348025 | |
| Record name | (10E)-10-Heptadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126761-43-1 | |
| Record name | (10E)-10-Heptadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there other fatty acids implicated in pregnancy outcomes for women with PCOS based on this study?
A: Yes, the study highlights other fatty acids besides trans-10-heptadecenoic acid. For instance, higher levels of polyunsaturated fatty acids (PUFAs), particularly linoleic acid, docosapentaenoic acid (DPA), alpha-linolenic acid, and eicosapentaenoic acid (EPA), were linked to live births in the study population []. This finding suggests a potential beneficial role of PUFAs in achieving successful pregnancies for women with PCOS.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)






![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)



